Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate
Description
Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-24-19(22)14-6-5-9-21(12-14)18-10-13(2)16-11-15(23-3)7-8-17(16)20-18/h7-8,10-11,14H,4-6,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCDSUVVPQDVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methoxy-4-methylquinoline with piperidine-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process in microbial and cancer cells. Additionally, the compound can inhibit certain enzymes, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These derivatives also contain a quinoline ring and are studied for their pharmacological properties.
Uniqueness
Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine-3-carboxylate moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
